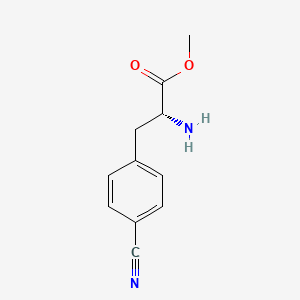

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate” is a chemical compound. It contains a total of 34 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains multiple bonds, including a double bond, a triple bond, and aromatic bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel acrylic monomer, 4-cyanophenyl acrylate (CPA), was synthesized by reacting 4-cyanophenol dissolved in methyl ethyl ketone with acryloyl chloride in the presence of triethylamine as a catalyst . Another compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, was synthesized following the Morita-Baylis-Hillman reaction scheme .Molecular Structure Analysis

The molecular structure of “this compound” includes multiple bonds, a double bond, a triple bond, and aromatic bonds . The compound also contains an ester (aliphatic), a secondary amine (aliphatic), a nitrile (aromatic), and a hydroxyl group .Chemical Reactions Analysis

In terms of chemical reactions, the compound can participate in copolymerization reactions. For example, 4-cyanophenyl acrylate (CPA) was copolymerized with methyl methacrylate (MMA) at different compositions by free radical solution polymerization at 70 ± 1 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate has a molecular weight of 482.54 . Another compound, methyl 3-[(4-cyanophenyl)sulfanyl]propanoate, has a molecular weight of 221.28 and a melting point of 46-51°C .Applications De Recherche Scientifique

Stereoselective Synthesis Methods

- The study by Zhong et al. (1999) describes an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the synthesis of RWJ-53308, which is an orally active antagonist of the platelet fibrinogen receptor. This process involves hydrogenation and the removal of the chiral auxiliary under mild conditions, highlighting methodologies that could be relevant for synthesizing compounds like Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate (Zhong et al., 1999).

Applications in Drug Metabolism

- Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study shows the use of microbial-based systems for drug metabolite production, which could have parallels in the research and development of compounds like this compound (Zmijewski et al., 2006).

Bioavailability and Pharmacokinetics

- Duncan et al. (1992) explored the bioavailability of 2-Amino-3-(methylamino)-propanoic acid (BMAA) in primates, employing stable isotopic forms to assess oral bioavailability. Such studies on bioavailability are crucial for understanding how compounds like this compound might be absorbed and metabolized in biological systems (Duncan et al., 1992).

Chemical Synthesis and Characterization

- Kotteswaran et al. (2016) detailed the synthesis and characterization of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a process involving condensation and purification techniques. This work provides insight into the chemical synthesis and analysis methods that could be applicable for compounds with similar structural characteristics to this compound (Kotteswaran et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, are known to be dual aromatase and sulfatase inhibitors (dasis) . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.

Mode of Action

Based on the structural similarity to known dasis , it can be hypothesized that this compound may interact with its targets (aromatase and sulfatase enzymes) by binding to their active sites, thereby inhibiting their activity.

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Mechanism

It is known to participate in Suzuki–Miyaura coupling, which involves the formation of a new Pd–C bond through oxidative addition .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied yet .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFIQNIOQYPOTP-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)

![(4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2764407.png)

![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)

![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)